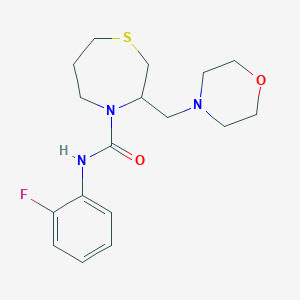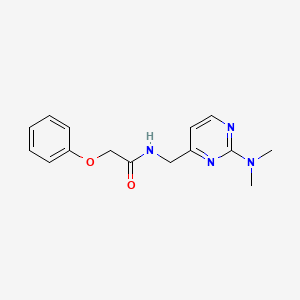
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-phenoxyacetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. This compound was first synthesized in the 1980s and has since been the subject of numerous scientific investigations.
科学的研究の応用
Radiosynthesis for Imaging Applications
A notable application involves the development of selective ligands for imaging, such as the synthesis of DPA-714 and its derivatives for positron emission tomography (PET) imaging of the translocator protein (18 kDa). These compounds are synthesized in steps from their precursors and labeled with fluorine-18 for in vivo imaging, demonstrating significant potential in neuroimaging and cancer diagnosis (Dollé et al., 2008).
Synthesis of Heterocyclic Systems
Research includes the synthesis of pyrimidine derivatives, such as the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones and other heterocyclic compounds. These syntheses are crucial for developing new compounds with potential biological activities (Selič et al., 1997).
Anticancer Activity
5-Deaza analogues of aminopterin and folic acid have been synthesized, showing significant anticancer activity. This highlights the role of pyrimidine derivatives in chemotherapy and cancer treatment research (Su et al., 1986).
Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines was synthesized to investigate their potential as ligands for the histamine H4 receptor, showing promise in anti-inflammatory and antinociceptive applications (Altenbach et al., 2008).
Anti-Inflammatory and Analgesic Agents
Benzodifuranyl derivatives have been synthesized, showing high COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity. These findings indicate potential applications in developing new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Antifungal Effects
Derivatives of dimethylpyrimidin have been studied for their antifungal effects against types of fungi such as Aspergillus terreus and Aspergillus niger. This research is essential for developing new antifungal agents (Jafar et al., 2017).
作用機序
Target of Action
The primary target of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-phenoxyacetamide is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in the intracellular signaling pathways of many biological processes, including cell growth and differentiation .
Mode of Action
The compound interacts with its target by inhibiting the protein kinase activity. This inhibition occurs through the formation of hydrophobic interactions between the aromatic amine moiety of the compound and the active site of the kinase . This interaction results in the suppression of the kinase’s activity, leading to changes in the downstream signaling pathways.
Biochemical Pathways
The inhibition of the Tyrosine-protein kinase SYK affects various biochemical pathways. These pathways are primarily involved in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The downstream effects of these changes can lead to alterations in cellular functions and behaviors.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on the Tyrosine-protein kinase SYK. By inhibiting this kinase, the compound can disrupt the normal signaling pathways within the cell, potentially leading to changes in cell growth and differentiation .
特性
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-19(2)15-16-9-8-12(18-15)10-17-14(20)11-21-13-6-4-3-5-7-13/h3-9H,10-11H2,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXYUNKKXMUJHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)COC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-phenoxyacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

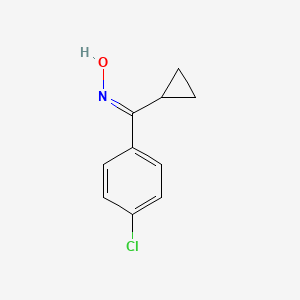
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-bromobenzamide](/img/structure/B2411682.png)
![2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2411683.png)
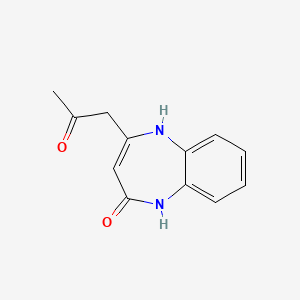

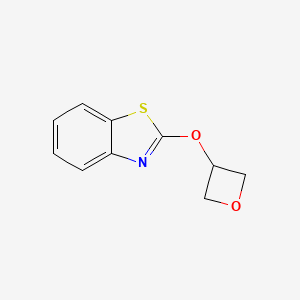
![1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2411689.png)
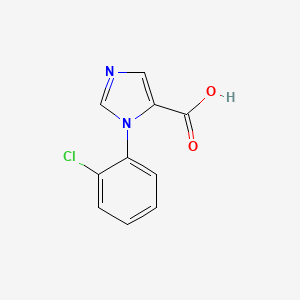

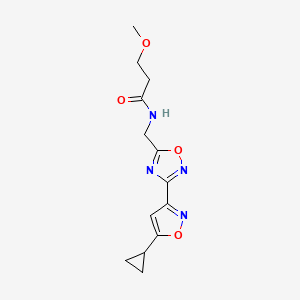

![N-(furan-2-ylmethyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2411698.png)
![Tert-butyl 2-[(but-2-ynoylamino)methyl]-3-cyclopropylpyrrolidine-1-carboxylate](/img/structure/B2411700.png)
